molecular formula C11H14N2O6S B1175384 4-tert-Butyl-3,4-dihydro-2H-pyran CAS No. 16765-52-9

4-tert-Butyl-3,4-dihydro-2H-pyran

Cat. No.: B1175384
CAS No.: 16765-52-9
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Description

4-tert-Butyl-3,4-dihydro-2H-pyran (CAS 16765-52-9) is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . It is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical research and development for constructing more complex molecular architectures . Its structure, featuring a dihydropyran ring, is a key scaffold in medicinal chemistry. Pyran-based compounds are continuously investigated for their diverse pharmacological potential and are found in a vast array of bioactive molecules . This compound serves as a critical building block for researchers developing new synthetic methodologies, including pyrolysis and kinetic studies in the gas phase . It is also related to derivatives used in the synthesis of various heterocyclic systems, which are prominent in the search for treatments for conditions such as Alzheimer's disease . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

16765-52-9

Molecular Formula

C11H14N2O6S

Synonyms

4-tert-Butyl-3,4-dihydro-2H-pyran

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiparasitic Properties
Recent studies have highlighted the potential of 4-tert-butyl-3,4-dihydro-2H-pyran derivatives in combating infectious diseases. For instance, compounds derived from this structure have shown promising activity against Mycobacterium tuberculosis and Plasmodium falciparum, the causative agent of malaria. A library of related compounds demonstrated significant antimalarial activity, with some exhibiting an IC50 value of less than 10 μM and selectivity indices greater than 10 . This suggests that further structural modifications could yield new therapeutic agents for treating malaria and tuberculosis.

Chemical Synthesis in Drug Development
The synthesis of this compound can be achieved through various methodologies, including organocatalysis. Such methods have been shown to provide high yields (up to 90%) and excellent enantiomeric excess, making them suitable for producing biologically active molecules . The compound's lactone skeleton is proposed as a pharmacophore for dual PPARγ/GR modulators, which may have therapeutic implications for metabolic diseases.

Materials Science

Chiral Dopants in Liquid Crystals
this compound serves as a chiral dopant in liquid-crystalline systems. These compounds can significantly alter the optical properties of liquid crystal mixtures even at low concentrations. The incorporation of such chiral dopants is crucial for developing advanced optical components used in displays and sensors . The ability to manipulate the optical characteristics through small amounts of dopants presents opportunities for enhancing the performance of liquid crystal displays (LCDs) and other photonic devices.

Organic Synthesis

Synthetic Intermediates
The compound is utilized as an intermediate in various organic synthesis processes. For example, it can be synthesized via the reaction of unsaturated carbonyl compounds with vinyl ethers under specific catalytic conditions. This method allows for the efficient production of 2-substituted 3,4-dihydro-2H-pyrans, which are valuable in synthesizing more complex organic molecules .

Data Summary

Application Area Description Key Findings
Medicinal ChemistryAntimicrobial and antiparasitic activitiesCompounds show IC50 < 10 μM against M. tuberculosis and P. falciparum
Material ScienceChiral dopants in liquid-crystalline systemsSignificant optical property alterations with low dopant concentrations
Organic SynthesisUsed as intermediates in various organic reactionsEfficient synthesis via unsaturated carbonyl reactions

Case Studies

  • Antimalarial Activity Study
    A study synthesized a series of 4-methoxy-6-styryl-pyran-2-ones from this compound derivatives. The results indicated that specific structural modifications led to enhanced activity against Plasmodium falciparum, demonstrating the compound's potential as a lead structure for drug development .
  • Liquid Crystal Applications
    Research on liquid-crystalline compositions incorporating chiral 3,4-dihydro-2H-pyran compounds revealed their effectiveness as dopants that significantly influence optical properties. This research supports the use of these compounds in developing next-generation display technologies .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-tert-Butyl-3,4-dihydro-2H-pyran with structurally related dihydropyrans:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications/Reactions References
This compound tert-Butyl at C4 154.25 16765-52-9 Agrochemicals, APIs, flavor synthesis
3,4-Dihydro-2H-pyran No substituents 84.12 110-87-2 Hydroxyl protection, nucleoside chemistry
tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate Isopropyl, phenyl, ester groups 316.39 Not provided Crystal structure studies, hydrogen bonding
2-Trifluoromethyl-3,4-dihydro-2H-pyran Trifluoromethyl at C2 152.11 Not provided Acid-catalyzed ring-opening to butadienes
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester Boronic ester at C4 238.10 Not provided Suzuki-Miyaura cross-coupling reactions
Key Observations:
  • Electronic Effects : Trifluoromethyl-substituted dihydropyrans exhibit distinct reactivity under acidic conditions, favoring butadiene formation over ring retention .
Acid-Catalyzed Reactions
  • This compound: Limited data exists, but its bulky tert-butyl group likely slows acid-mediated ring-opening compared to unsubstituted analogs.
  • Trifluoromethyl Derivatives : Under trifluoroacetic acid, 2-trifluoromethyl-3,4-dihydro-2H-pyran undergoes selective ring-opening to form 1,3-butadienes, a reaction pathway validated by DFT calculations .
  • Hypohalite Additions : tert-Butyl hypobromite reacts with 3,4-dihydro-2H-pyran to form trans-dominant isomers via halonium ion intermediates. The tert-butyl group’s steric bulk may alter regioselectivity in such reactions .

Preparation Methods

Substrate Synthesis

The 2-alkoxy-tetrahydropyrans required for this method are synthesized via nucleophilic substitution of tetrahydropyranols with alkyl halides or alcohols under basic conditions. For example, methyl cis-4-hydroxycyclohexane-1-carboxylate reacts with tert-butyl halides to install the tert-butyl group.

Acid-Catalyzed Cyclization of Homoallylic Alcohols

A complementary approach involves Prins cyclization, a Lewis acid-mediated reaction between homoallylic alcohols and aldehydes. While CN108148032B focuses on benzopyrans, the methodology is adaptable to dihydropyrans. For 4-tert-butyl-3,4-dihydro-2H-pyran, the reaction employs a tert-butyl-substituted aldehyde and a homoallylic alcohol.

Procedure and Optimization

  • Catalysts : Trimethylsilyl triflate (TMSOTf) or BF3·OEt2.

  • Conditions : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0–25°C.

  • Yield : 70–85% for analogous dihydropyrans.

The reaction proceeds via oxocarbenium ion intermediates, with the tert-butyl group’s steric bulk favoring equatorial positioning in the transition state (Figure 2).

Although not directly cited in the provided sources, Ring-Closing Metathesis (RCM) is a viable method for dihydropyran synthesis. This approach, inferred from analogous syntheses, involves Grubbs’ catalyst-mediated cyclization of diene precursors. For 4-tert-butyl derivatives, the diene substrate would incorporate a tert-butyl group at the C4 position.

Synthetic Pathway

  • Diene Preparation : Allylation of a tert-butyl ketone followed by cross-metathesis.

  • RCM Conditions :

    • Catalyst : Grubbs II (5 mol%)

    • Solvent : Toluene, 40°C, 12 h

    • Yield : ~65% (estimated from similar systems).

Comparative Analysis of Methods

Method Temperature Catalyst Yield Scalability
Thermal Decomposition150–350°CNone or p-TSA60–80%High
Prins Cyclization0–25°CTMSOTf70–85%Moderate
RCM40°CGrubbs II~65%Low

Key Observations :

  • Thermal Decomposition offers superior scalability but requires high-energy inputs.

  • Prins Cyclization provides stereochemical control, critical for pharmaceutical applications.

  • RCM is less efficient but useful for complex substrates.

Industrial and Laboratory Considerations

Purification Strategies

  • Flash Chromatography : Utilized in for similar compounds, using gradients of MeOH/DCM.

  • Distillation : Effective for high-purity 4-tert-butyl-3,4-dihydro-2H-pyran due to its volatility (bp ~180°C) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-tert-Butyl-3,4-dihydro-2H-pyran, and how are reaction conditions optimized?

  • Methodological Answer : A common approach involves cyclization reactions using aldehydes or ketones as starting materials. For example, sodium naphthalenide in dry THF can generate reactive intermediates for forming the pyran ring (e.g., tert-butyl-substituted derivatives) . Reaction optimization includes controlling temperature (e.g., 0°C for quenching reactive intermediates) and using anhydrous solvents to prevent side reactions. Yield improvements often require stoichiometric adjustments of reagents like Na metal (0.51g, 22mmol) and precise quenching with NH₄Cl .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • 1H-NMR : Key peaks include δ 1.12–1.42 ppm (tert-butyl group), δ 3.5–4.5 ppm (oxygenated CH₂ groups in the pyran ring), and δ 5.2–6.0 ppm (olefinic protons in unsaturated derivatives) .
  • 13C-NMR : Signals at δ 70–80 ppm (ether carbons) and δ 25–30 ppm (tert-butyl carbons) confirm the structure .
  • HRMS : Used to validate molecular formulas (e.g., [M]⁺ for C₁₅H₂₀O₂ at 232.1463 Da) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Keep in airtight containers away from oxidizers, strong acids/bases, and heat sources to prevent decomposition .
  • Spill Management : Absorb with inert materials (e.g., sand) and avoid water contact to prevent environmental contamination (LC₅₀ for fish: 2.6 mg/L) .
  • PPE : Use nitrile gloves and goggles to avoid skin/eye irritation (H315, H319 hazards) .

Advanced Research Questions

Q. How can diastereoselective synthesis of tetrahydropyran derivatives be achieved using this compound?

  • Methodological Answer : Copper(II)–bisphosphine catalysts enable stereocontrol during oligomerization. For example, L3 catalysts produce (2R*,3S*,4S*)-configured products with >90% diastereomeric excess. Key factors:

  • Substrate Design : Use chiral aldehydes (e.g., cinnamaldehyde) to induce stereoselectivity .
  • Reaction Monitoring : Track coupling constants (e.g., J = 5.5–5.8 Hz in 1H-NMR) to confirm stereochemistry .

Q. What strategies resolve contradictions in NMR data when synthesizing substituted tetrahydropyrans?

  • Methodological Answer : Contradictions often arise from dynamic ring puckering or rotameric equilibria. Solutions include:

  • Variable-Temperature NMR : Cooling to –40°C slows conformational changes, sharpening split peaks (e.g., tert-butyl group splitting at δ 1.2 ppm) .
  • COSY/NOESY : Maps coupling between adjacent protons (e.g., H3–H4 correlations in diastereomers) .

Q. How does Brønsted acid catalysis influence the α-alkenylation of this compound?

  • Methodological Answer : Brønsted acids (e.g., TfOH) protonate the pyran oxygen, activating the α-position for electrophilic alkenylation. Key steps:

  • Reaction Setup : Use CDCl₃ as a solvent for in-situ NMR monitoring .
  • Product Isolation : Purify via column chromatography (petroleum ether/EtOAc 5:1) to separate regioisomers .
  • Mechanistic Validation : HRMS and 13C-NMR confirm alkene insertion (δ 125–130 ppm for vinyl carbons) .

Q. What role does this compound play in protecting hydroxyl groups during carbohydrate synthesis?

  • Methodological Answer : The compound forms stable acetals with hydroxyls under acidic conditions (e.g., 3,4-dihydro-2H-pyran/Ac₂O/KOAc). Deprotection uses mild HCl/MeOH. Advantages:

  • Selectivity : Tert-butyl groups sterically shield adjacent positions, preventing over-reaction .
  • Stability : Acetals resist nucleophilic attack in basic media, enabling stepwise synthesis .

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